molecular formula C10H16O4 B13165763 Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13165763
M. Wt: 200.23 g/mol
InChI Key: CIRGDBGRDWTSJP-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound characterized by a 1-oxaspiro[2.5]octane core. The structure includes a methoxy group at position 6 and a methyl ester at position 2, conferring unique electronic and steric properties.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-12-7-3-5-10(6-4-7)8(14-10)9(11)13-2/h7-8H,3-6H2,1-2H3

InChI Key

CIRGDBGRDWTSJP-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(CC1)C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Structural Variations in Spiro Ring Systems

a. Spiro Ring Size and Substituents
  • 6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one (Compound 3, ) :

    • Spiro System : Larger [4.5] ring system with conjugated dienes (deca-6,9-diene).
    • Functional Groups : Methoxy and ketone groups.
    • Impact : The larger spiro ring and unsaturation reduce ring strain compared to [2.5] systems, enhancing stability. The conjugated dienes may increase reactivity in Diels-Alder or cycloaddition reactions.
    • Synthesis : Uses PIFA in acetone at 0°C, yielding 46% isolated product .
  • 1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester (): Spiro System: [2.5] ring system with nitrogen (azaspiro) instead of oxygen. Functional Groups: tert-butyl ester and carboxylic acid. The bulky tert-butyl group may slow ester hydrolysis compared to methyl esters.
  • (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid () :

    • Spiro System : Same [2.5] core as the target compound but lacks the methoxy group.
    • Functional Groups : Carboxylic acid instead of methyl ester.
    • Impact : The carboxylic acid increases polarity and acidity, making it more water-soluble. The (R)-stereochemistry is critical for chiral applications in drug synthesis .
b. Key Structural Comparison Table
Compound Name Spiro Ring Substituents Functional Groups Notable Properties
Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate [2.5] 6-OCH3, 2-COOCH3 Ester, methoxy High ring strain, chiral centers
6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one [4.5] 6-OCH3, 8-ketone Ketone, conjugated diene Stabilized by larger ring
1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester [2.5] 5-N, 5-COOtBu Amine, tert-butyl ester Bioactive potential
(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid [2.5] 1-COOH Carboxylic acid High polarity, chiral resolution

Biological Activity

Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is a compound that has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
IUPAC NameThis compound
InChIInChI=1S/C10H16O4/c1-12-7-3-5-10(6-4-7)8(14-10)9(11)13-2/h7-8H,3-6H2,1-2H3
InChI KeyCIRGDBGRDWTSJP-UHFFFAOYSA-N
Canonical SMILESCOC1CCC2(CC1)C(O2)C(=O)OC

Biological Activity

Mechanism of Action:
this compound exhibits biological activity through its interaction with various molecular targets, including enzymes and receptors. The spirocyclic structure of the compound allows it to fit into unique binding sites, potentially modulating the activity of these targets. Preliminary studies suggest that it may influence signaling pathways related to inflammation and microbial growth.

Potential Therapeutic Applications:
Research indicates that this compound may possess anti-inflammatory and antimicrobial properties. Its structure suggests potential utility in drug development, particularly as a precursor for synthesizing more complex molecules with therapeutic effects.

Research Findings

Case Studies and Experimental Data:
Several studies have investigated the biological effects of this compound:

  • Anti-inflammatory Effects:
    • A study demonstrated that compounds with similar spirocyclic structures can inhibit pro-inflammatory cytokines, suggesting that this compound may have similar effects .
  • Antimicrobial Activity:
    • Preliminary assays indicate that this compound may exhibit antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
  • Pharmacological Studies:
    • Research has shown that derivatives of spirocyclic compounds can modulate metabolic pathways involved in obesity and diabetes management, highlighting the potential role of this compound in treating these conditions .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
6-Methyl-1-oxaspiro[2.5]octaneLacks methoxy and ester functional groupsLimited studies on biological activity
Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octaneContains an aminomethyl groupPotential neuroactive properties

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